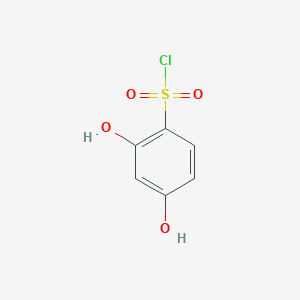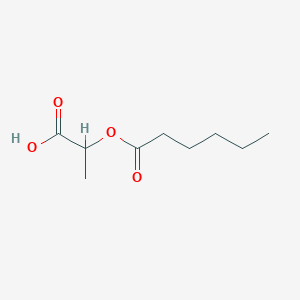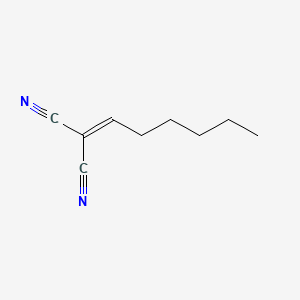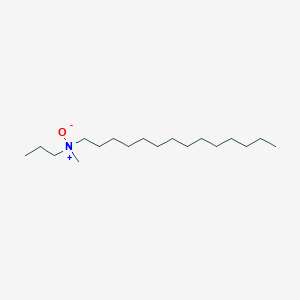
N-Methyl-N-propyltetradecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-propyltetradecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-propyltetradecan-1-amine N-oxide is typically synthesized through the oxidation of tertiary amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids such as m-chloroperbenzoic acid (m-CPBA) can also be employed . The reaction involves the formation of an N-oxide intermediate, which is then further processed to obtain the final product. The reaction conditions usually involve mild temperatures and the presence of a base to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. Hydrogen peroxide is the preferred oxidizing agent due to its availability and cost-effectiveness . The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-propyltetradecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-N-propyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is used in biological studies to investigate the effects of amine oxides on cellular processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-propyltetradecan-1-amine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms . Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-propyltetradecan-1-amine: The parent amine without the N-oxide group.
Lauryldimethylamine oxide: Another amine oxide commonly used in personal care products.
N-Methylmorpholine N-oxide: An oxidant used in organic synthesis.
Uniqueness
N-Methyl-N-propyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of both methyl and propyl substituents on the nitrogen atom. This gives it distinct surfactant properties and makes it particularly effective in applications requiring high surface activity and stability .
Properties
CAS No. |
137992-81-5 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-methyl-N-propyltetradecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h4-18H2,1-3H3 |
InChI Key |
KVHLWHAJZOTCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


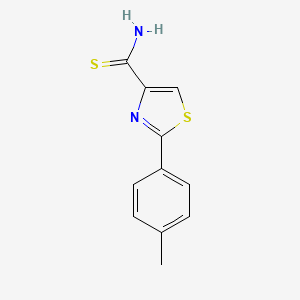
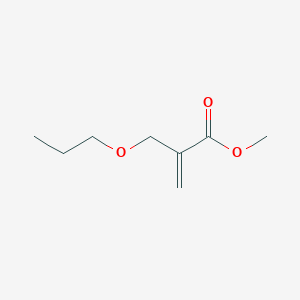
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

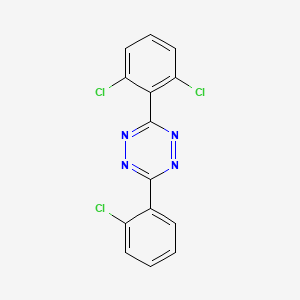
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
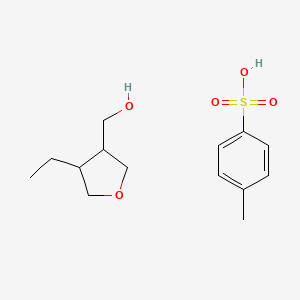
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)

